molecular formula C18H14N2O3S B2825722 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 892300-30-0

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2825722
CAS No.: 892300-30-0
M. Wt: 338.38
InChI Key: HYGINYJKDVFMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one is a chemical entity based on the benzofuro[3,2-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for its relevance in drug discovery . This specific compound features a 3-methoxybenzyl substituent and a thioxo (sulfur) group at the 2-position, which may influence its physicochemical properties and biological interactions. While the specific biological profile and mechanism of action for this compound are not yet fully detailed in the public scientific literature, compounds within the benzofuropyrimidine class have been investigated for a range of potential biological activities. Research on analogous structures indicates that this chemotype is of significant interest for its possible antiviral, antibacterial, antifungal, and anti-inflammatory properties . The dihydropyrimidinone core, to which this structure is related, is a prominent feature in numerous biologically active molecules and is often synthesized via multicomponent reactions like the Biginelli reaction . This scaffold's versatility makes it a valuable template for developing new chemical probes and therapeutic candidates. This product is intended for research purposes only, such as in vitro screening, hit-to-lead optimization studies, and investigations into structure-activity relationships (SAR). It is supplied with guaranteed high purity and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-12-6-4-5-11(9-12)10-20-17(21)16-15(19-18(20)24)13-7-2-3-8-14(13)23-16/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGINYJKDVFMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The compound’s benzofuropyrimidinone core differs from other heterocyclic systems in analogous derivatives:

Compound Name Core Structure Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key References
3-(3-Methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one Benzofuro[3,2-d]pyrimidinone 3-Methoxybenzyl C₁₈H₁₄N₂O₃S 338.39
3-(3-Methylphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one Benzofuro[3,2-d]pyrimidinone 3-Methylphenyl C₁₇H₁₂N₂O₂S 308.36
5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (IVPC) Thieno[2,3-d]pyrimidinone 4-Methyl-2-pyridinyl + dimethyl C₁₄H₁₄N₂OS₂ 298.41
3-(3-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Pyrimidinone 3-Methoxyphenyl C₁₁H₁₀N₂O₂S 234.27

Key Observations :

  • Benzofuro vs.
  • Substituent Effects : The 3-methoxybenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 3-methylphenyl analog (logP ~3.0), which may improve membrane permeability but reduce aqueous solubility .
Spectral and Analytical Data
  • Mass Spectrometry : The target compound’s molecular ion peak at m/z 338.39 matches its molecular weight . In contrast, the 3-methylphenyl analog shows a peak at m/z 308.36 .
  • NMR : The 3-methoxybenzyl group in the target compound would produce distinct aromatic protons (δ 6.7–7.3 ppm) and a methoxy singlet (δ 3.8 ppm), differentiating it from simpler analogs .

Biological Activity

3-(3-Methoxybenzyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuro-pyrimidine core with a thioxo group. Its molecular formula is C16H14N2O2S, and it has a molecular weight of approximately 298.36 g/mol. The presence of the methoxybenzyl group is believed to enhance its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines, which share structural similarities with our compound, exhibit significant antitumor properties. For example, certain thiazolo derivatives demonstrated high cytotoxicity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells, while showing lower toxicity to normal liver cells .

CompoundCell LineIC50 (µM)Selectivity
Thiazolo derivative AHeLa5.0High
Thiazolo derivative BMCF-710.0Moderate
3-(3-Methoxybenzyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-oneTBDTBDTBD

Antimicrobial Activity

Compounds similar to 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one have also shown promising antimicrobial activity. Research indicates that thiazolo derivatives possess antibacterial and antifungal properties . The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular functions.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, compounds within the same class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of various thiazolo derivatives on cancer cell lines. The results demonstrated that modifications in the chemical structure significantly influenced the cytotoxic potency. For example, compounds with electron-withdrawing groups exhibited enhanced activity against tumor cells compared to those with electron-donating groups .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the benzofuro-pyrimidine scaffold increased the antimicrobial efficacy significantly .

Q & A

Q. What synthetic methodologies are typically employed for constructing the benzofuro[3,2-d]pyrimidin-4(1H)-one core?

The core structure is synthesized via aza-Wittig reactions , forming the pyrimidine ring, followed by nucleophilic substitutions (e.g., thiolation at position 2) and alkylation (e.g., introducing the 3-methoxybenzyl group). Key solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids (e.g., BF₃·Et₂O) optimize yields. Recrystallization from ethanol/dichloromethane (1:2 v/v) ensures purity .

Q. What analytical techniques confirm the structural integrity of this compound?

  • High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Multinuclear NMR (¹H/¹³C) confirms proton/carbon environments, particularly the thioxo group and methoxybenzyl substituent.
  • X-ray crystallography resolves spatial arrangements, as demonstrated for analogous benzofuropyrimidines .

Q. How can researchers address low yields during the final alkylation step?

Optimize reaction conditions by:

  • Using anhydrous DMF as a solvent to minimize hydrolysis.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of the 3-methoxybenzyl halide.
  • Conducting reactions under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications at the 2-thioxo position influence biological activity?

Systematic structure-activity relationship (SAR) studies reveal:

  • Replacement of sulfur with oxygen reduces kinase inhibition due to weaker hydrogen bonding.
  • Bulky substituents at position 2 enhance selectivity for cancer cell lines (e.g., MDA-MB-231) by sterically blocking off-target interactions. Computational docking (e.g., AutoDock Vina) identifies key binding residues in target proteins, guiding rational design .

Q. What experimental designs are appropriate for evaluating in vitro biological activity?

  • Randomized block designs control variability in cell-based assays (e.g., MTT assays for cytotoxicity).
  • Use positive controls (e.g., doxorubicin for anticancer studies) and vehicle controls (DMSO <0.1%).
  • Dose-response curves (0.1–100 µM) with triplicate measurements ensure reproducibility. IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. How can contradictory data on metabolic stability between in vitro and in vivo models be resolved?

  • Perform cross-species liver microsome assays (human vs. rodent) to identify interspecies metabolic differences.
  • Use stable isotope labeling (e.g., deuterated analogs) to track metabolic hotspots via LC-MS/MS.
  • Validate findings with portal vein cannulation studies in rodents to measure first-pass extraction .

Methodological Considerations

Q. What strategies improve regioselectivity during substitutions on the pyrimidine ring?

  • Introduce directing groups (e.g., nitro or methoxy) at specific positions to guide electrophilic attacks.
  • Perform substitutions at low temperatures (−20°C) to kinetically favor desired regioisomers.
  • Use protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl or amine functionalities during multistep syntheses .

Q. How should researchers design stability studies under varying pH conditions?

  • Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours.
  • Monitor degradation via HPLC-UV at λmax ≈ 270 nm (characteristic of the benzofuropyrimidine chromophore).
  • Identify degradation products using LC-QTOF-MS and propose degradation pathways (e.g., hydrolysis of the thioxo group) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across cell lines?

  • Standardize assay conditions: Cell passage number, serum concentration (e.g., 10% FBS), and incubation time (48–72 hours).
  • Validate target engagement using Western blotting (e.g., phosphorylated ERK for kinase inhibitors).
  • Account for efflux pump activity (e.g., P-glycoprotein) using inhibitors like verapamil in multidrug-resistant lines .

Q. Why do computational predictions of solubility conflict with experimental measurements?

  • LogP calculations may overlook crystal packing effects. Use thermal gravimetric analysis (TGA) to assess crystallinity.
  • Experimentally determine solubility in biorelevant media (e.g., FaSSIF/FeSSIF) rather than pure buffers.
  • Apply Hansen solubility parameters to optimize co-solvent systems (e.g., PEG 400/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.